molecular formula C15H23NO4 B1664251 2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)- CAS No. 201215-10-3

2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-

Cat. No. B1664251
M. Wt: 281.35 g/mol
InChI Key: SAVFIMRLAWCZGX-UHFZAUJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-75943 is a bone resorption inhibitor from streptomyces.

Scientific Research Applications

Synthesis and Structural Analysis

  • 2H-pyran derivatives have been synthesized for structural studies. For example, Sebhaoui et al. (2020) reported the synthesis of new compounds, including 2-oxo-2H-pyran derivatives, characterized by X-ray diffraction and theoretical calculations (Sebhaoui et al., 2020).

Chemical Reactions Under Specific Conditions

  • Microwave-prompted reactions involving 2H-pyran derivatives have been explored. Tu et al. (2010) investigated the reactions of cinnamonitrile derivatives with 2H-pyran compounds under microwave irradiation (Tu et al., 2010).

Biological Activity and Applications

  • Some 2H-pyran derivatives demonstrate biological activity. Zonouzi et al. (2006) described the one-pot synthesis of 2-amino-4H-pyrans, highlighting their potential as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi et al., 2006).

Application in Coordination Chemistry

  • 2H-pyran compounds have been used in the synthesis of coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives from 2H-pyran compounds for use in Co(II) and Cu(II) coordination complexes, which showed significant antioxidant activity (Chkirate et al., 2019).

Use in Polymer Synthesis

  • Optically active bicyclic lactams synthesized from 2H-pyran derivatives have been explored for anionic ring-opening polymerization. Hashimoto et al. (1992) synthesized a novel bicyclic lactam from n-glucuronic acid, demonstrating its potential in polymer synthesis (Hashimoto et al., 1992).

properties

CAS RN

201215-10-3

Product Name

2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

2-[(2R,4S)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-6-oxooxan-4-yl]acetamide

InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(19)11(4-8)12-5-10(6-13(16)17)7-14(18)20-12/h8-12H,3-7H2,1-2H3,(H2,16,17)/t8-,9-,10-,11-,12+/m0/s1

InChI Key

SAVFIMRLAWCZGX-UHFZAUJKSA-N

Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@H]2C[C@H](CC(=O)O2)CC(=O)N)C

SMILES

CC1CC(C(=O)C(C1)C2CC(CC(=O)O2)CC(=O)N)C

Canonical SMILES

CC1CC(C(=O)C(C1)C2CC(CC(=O)O2)CC(=O)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-((3'',5''-dimethyl-2''-oxocyclohexan-1''-yl)-6'-oxotetrahydropyran-4'-yl)acetamide
A 75943
A-75943

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
Reactant of Route 2
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
Reactant of Route 3
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
Reactant of Route 4
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
Reactant of Route 5
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
Reactant of Route 6
2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.